molecular formula C18H19N3OS B10968605 N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10968605
M. Wt: 325.4 g/mol
InChI Key: XJTWUPZCJAQVEB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a benzimidazole moiety linked via a sulfanyl group to an acetamide backbone. The 2,5-dimethylphenyl substituent on the acetamide nitrogen and the 5-methyl group on the benzimidazole ring distinguish it structurally.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N3OS/c1-11-4-6-13(3)15(8-11)19-17(22)10-23-18-20-14-7-5-12(2)9-16(14)21-18/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

XJTWUPZCJAQVEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C=CC(=C3)C)C

Origin of Product

United States

Biological Activity

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anti-inflammatory and cytotoxic properties. This article presents an overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H19N3OS
Molecular Weight325.43 g/mol
InChI KeyROEHFVGLNXWUFW-UHFFFAOYSA-N
Exact Mass325.124883 g/mol

The presence of the benzimidazole moiety is crucial for its biological activity, as this structural component interacts with various biological targets.

Anti-inflammatory Properties

Research highlights that benzimidazole derivatives exhibit notable anti-inflammatory activity. The substituents on the benzimidazole ring significantly influence this activity. For instance, modifications at the N1, C2, C5, and C6 positions can enhance or diminish the anti-inflammatory effects. Compounds with specific substitutions have shown to inhibit cyclooxygenase (COX) enzymes effectively. A study indicated that certain benzimidazole derivatives could selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation without adverse gastrointestinal effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound demonstrated significant growth inhibition in several tumor cell lines, with IC50 values indicating potent activity. For example, compounds structurally related to this benzimidazole derivative have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzimidazole derivatives. Key findings include:

  • Substituent Positioning : Substituents at the C2 and C5 positions of the benzimidazole ring are critical for enhancing anti-inflammatory and cytotoxic activities.
  • Functional Groups : The introduction of electron-donating groups (like methyl) at specific positions on the phenyl ring can significantly increase activity .

The following table summarizes some SAR findings relevant to related benzimidazole compounds:

Substituent PositionType of SubstitutionActivity Observed
C2Anacardic acidCOX-2 inhibition
C5Sulfonyl groupEnhanced selectivity for receptors
N1DiarylamineAntagonism of bradykinin receptors

Case Studies

Several studies have focused on benzimidazole derivatives to elucidate their mechanisms of action:

  • Neuroinflammation Study : A study assessed the impact of benzimidazole acetamide derivatives on neuroinflammation and oxidative stress in cellular models. The results suggested that these compounds could mitigate cellular damage through multiple pathways .
  • High-throughput Screening : Research conducted by Amgen Inc. identified several promising candidates from a library of small molecules based on their ability to inhibit inflammatory pathways effectively .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinities of these compounds to various biological targets, further supporting their potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. Specifically, benzimidazole derivatives have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzimidazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundMycobacterium tuberculosisTBD

Anticancer Activity

This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in various in vitro models. For example, studies on benzimidazole derivatives have reported significant cytotoxic effects against several cancer cell lines, including those associated with breast and lung cancers .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCancer Cell LinePercent Growth Inhibition (PGI)
Compound CMDA-MB-23175%
Compound DA54968%
This compoundSNB-19TBD

Case Studies

Case Study 1: Antimicrobial Evaluation

In a recent study focusing on the synthesis and evaluation of benzimidazole derivatives, this compound was included in a series of compounds tested for antimicrobial efficacy against Mycobacterium tuberculosis. The results indicated promising activity, warranting further exploration into its potential as an antitubercular agent .

Case Study 2: Anticancer Screening

Another investigation assessed the anticancer activity of several benzimidazole derivatives against various tumor cell lines. The findings revealed that compounds similar to this compound exhibited substantial growth inhibition in cultured cancer cells, suggesting their viability as therapeutic candidates in oncology .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) in acidic or neutral media converts the sulfanyl group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

  • Kinetic studies suggest reaction rates depend on solvent polarity and temperature, with sulfone formation favored at higher oxidant concentrations.

Example:

N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamideH2O2,H+Sulfoxide/Sulfone derivatives\text{this compound} \xrightarrow{\text{H}_2\text{O}_2, \text{H}^+} \text{Sulfoxide/Sulfone derivatives}

Reduction Reactions

The acetamide moiety can be reduced to corresponding amines:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the carbonyl group to -CH₂NH-, yielding secondary amines.

  • Selectivity is achieved by controlling stoichiometry to avoid over-reduction of the benzimidazole ring.

Substitution Reactions

The benzimidazole nitrogen and sulfanyl group participate in nucleophilic substitutions:

  • Halogenation : Electrophilic bromination or chlorination occurs at the benzimidazole C-4 position under mild conditions (e.g., N-bromosuccinimide in DMF) .

  • Alkylation : Reaction with methyl iodide or ethyl bromoacetate introduces alkyl groups at the sulfanyl sulfur or benzimidazole nitrogen .

Table 1: Substitution Reactions and Products

ReagentSite of ReactionProductYield (%)Reference
NBS in DMFBenzimidazole C-44-Bromo derivative78
Methyl iodideSulfanyl sulfurS-Methylated compound65
Ethyl bromoacetateBenzimidazole N-1N-Ethoxycarbonylmethyl derivative72

Cyclization and Condensation

The compound serves as a precursor in heterocyclic syntheses:

  • One-pot cyclization with trichloroacetyl isocyanate forms fused pyrimidine derivatives under mild conditions (70–80°C, 2.5 h) .

  • Condensation with aldehydes yields Schiff bases, which exhibit enhanced antimicrobial activity .

Mechanistic Insight :
Density functional theory (DFT) studies (M062X/6-311G(d,p)) reveal isoenergetic transition states for cyclization, favoring π-orbital interactions between benzimidazole and acetamide groups .

Acid/Base-Mediated Reactions

  • Hydrolysis : The acetamide group hydrolyzes in strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid or carboxylate salts, respectively.

  • Protonation : The benzimidazole ring undergoes protonation at N-3 in acidic media, confirmed by 1H^1\text{H}-NMR shifts (δ 12.6 ppm for NH) .

Optimized Conditions

ParameterOptimal RangeImpact on Yield
Temperature70–80°CHigher yields, minimized side products
SolventDMF or DMSOEnhanced solubility of intermediates
Reaction Time2.5–3 hComplete conversion observed via TLC

Comparative Reactivity with Analogues

Table 2: Reactivity Comparison with Structural Analogues

CompoundOxidation Rate (H₂O₂)Reduction Efficiency (LiAlH₄)Reference
Ethyl 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate1.2× faster85% yield
2-(4-Methoxyphenyl)-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide0.8× slower72% yield

Mechanistic Studies

  • NBO Analysis : Stabilization energy (E(2)E^{(2)}) for LP(N) → σ*(C-S) interactions confirms sulfanyl group reactivity .

  • Docking Studies : Modified derivatives exhibit binding affinity (-8.2 kcal/mol) toward bacterial enzyme targets (e.g., TrmD), correlating with substituent electronic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs vary in substituents on the phenyl ring, benzimidazole core, and acetamide side chain, leading to divergent physicochemical properties and applications. Below is a comparative analysis based on evidence from diverse sources:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Application/Activity Key Properties/Findings Reference
Target Compound 2,5-dimethylphenyl; 5-methyl-benzimidazole Research (enzyme inhibition) Potential elastase inhibition -
N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) 2-chloro-4-methylphenyl; 3,5-dimethylbenzyl-benzimidazole Elastase inhibition Moderate inhibitory activity in vitro
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino; 2,6-dimethylphenyl Chemical reagent Melting point: 66–69°C; commercial availability
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro; 2,3-dimethylphenyl; isopropyl Pesticide (pre-emergent herbicide) Agricultural use; high environmental stability
2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide 2,6-dimethylphenoxy; stereochemically complex side chain Pharmaceutical candidate High target specificity (e.g., protease inhibition)

Pharmacological Activity Comparisons

  • However, the target compound’s methyl substituents may reduce toxicity and improve metabolic stability compared to halogenated analogs .
  • Enzyme Specificity : Compounds with stereochemical complexity (e.g., derivatives) exhibit higher target specificity due to bulky side chains and chiral centers, unlike the simpler target compound. This suggests a trade-off between synthetic accessibility and biological efficacy .

Preparation Methods

Reaction Pathway

The benzimidazole core is synthesized from 4-methyl-o-phenylenediamine using thiourea under acidic conditions. This method, adapted from studies on analogous benzimidazole derivatives, proceeds as follows:

4-Methyl-o-phenylenediamine+ThioureaHCl, reflux5-Methyl-1H-benzimidazole-2-thiol\text{4-Methyl-o-phenylenediamine} + \text{Thiourea} \xrightarrow{\text{HCl, reflux}} \text{5-Methyl-1H-benzimidazole-2-thiol}

Key Reaction Conditions

  • Reagents : Thiourea (1.2 equiv), concentrated hydrochloric acid (HCl)

  • Solvent : Water/ethanol mixture (1:1 v/v)

  • Temperature : Reflux at 80–90°C for 6–8 hours

  • Yield : 68–75%

Purification

The crude product is purified via recrystallization from ethanol, yielding pale yellow crystals with a melting point of 210–212°C.

Preparation of 2-Chloro-N-(2,5-Dimethylphenyl)Acetamide

Reaction Pathway

2,5-Dimethylaniline is acylated with chloroacetyl chloride in the presence of a base to form the acetamide intermediate:

2,5-Dimethylaniline+Chloroacetyl chlorideEt3N, CH2Cl22-Chloro-N-(2,5-dimethylphenyl)acetamide\text{2,5-Dimethylaniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{2-Chloro-N-(2,5-dimethylphenyl)acetamide}

Key Reaction Conditions

  • Reagents : Chloroacetyl chloride (1.1 equiv), triethylamine (1.5 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0°C to room temperature, 2 hours

  • Yield : 85–90%

Purification

The product is isolated by washing with water, drying over sodium sulfate, and evaporating under reduced pressure. Purity is confirmed via thin-layer chromatography (TLC).

Coupling of Benzimi-dazole-2-Thiol and Chloroacetamide

Reaction Pathway

The sulfanyl group undergoes nucleophilic substitution with the chloroacetamide derivative in a polar aprotic solvent:

5-Methyl-1H-benzimidazole-2-thiol+2-Chloro-N-(2,5-dimethylphenyl)acetamideK2CO3,DMFTarget Compound\text{5-Methyl-1H-benzimidazole-2-thiol} + \text{2-Chloro-N-(2,5-dimethylphenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Key Reaction Conditions

  • Reagents : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C for 4–6 hours

  • Yield : 70–78%

Optimization Insights

  • Base Selection : Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.

  • Solvent Impact : DMF enhances solubility of the thiolate anion, improving reaction kinetics.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity MethodSource
Benzimidazole-2-thiolThiourea, HCl, reflux68–75Recrystallization
ChloroacetamideChloroacetyl chloride, Et₃N85–90TLC
CouplingK₂CO₃, DMF, 60°C70–78Column Chromatography

Challenges and Mitigation Strategies

Side Reactions During Coupling

Competitive oxidation of the thiol to disulfide is minimized by conducting reactions under inert atmospheres (N₂ or Ar).

Purification Difficulties

Silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) effectively separates the target compound from unreacted starting materials.

Scale-Up Considerations

  • Cost Efficiency : Replacing DMF with acetone reduces solvent costs without compromising yield.

  • Process Safety : Semi-batch addition of chloroacetyl chloride mitigates exothermic risks .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride, followed by crystallization. For example, describes a protocol using ethanol for slow evaporation to obtain crystalline products, which ensures purity and structural uniformity . Solvent choice (e.g., ethanol vs. methanol) and reaction time (e.g., 30 minutes to 2 hours) should be optimized via Design of Experiments (DoE) to maximize yield and minimize side products.

Q. How can researchers characterize the molecular structure and confirm the regiochemistry of the benzimidazole-sulfanyl moiety?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles and torsion angles, as demonstrated in for analogous N-substituted acetamides . For regiochemical confirmation, nuclear Overhauser effect (NOE) NMR experiments or 2D heteronuclear correlation spectroscopy (HSQC/HMBC) can map proton-proton proximity and carbon-proton coupling, respectively. highlights HPLC validation for purity, which complements structural analysis .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzimidazole core of this compound?

  • Methodological Answer : Introduce substituents at the 5-methyl position of the benzimidazole (e.g., chloro, nitro) and evaluate biological activity changes. and demonstrate SAR workflows for thiazole and anthracene analogs, where electron-withdrawing groups enhance stability while bulky substituents modulate receptor binding . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like kinases or GPCRs.

Q. How can computational modeling resolve contradictions in reported intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and quantify interaction energies. identifies centrosymmetric head-to-tail hydrogen bonding (C–H⋯O) in related acetamides, while suggests π-π stacking in phenyl-substituted analogs . Molecular dynamics simulations (e.g., GROMACS) can model crystal packing under varying conditions to reconcile discrepancies.

Q. What analytical techniques are suitable for detecting trace impurities in synthesized batches of this compound?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) are recommended. validates an HPLC method with a detection limit of 0.1 µg/mL for structurally similar acetamides, using C18 columns and acetonitrile/water gradients . For non-polar impurities, gas chromatography (GC) with flame ionization detection (FID) is advised.

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, ’s stability studies emphasize reproducibility under varied pH and temperature conditions . Statistical tools like Bland-Altman analysis can quantify assay agreement, while meta-analyses of published data (e.g., Web of Science) identify systemic biases.

Specialized Technical Questions

Q. What intermolecular forces dominate the crystal packing of this compound, and how do they affect solubility?

  • Methodological Answer : X-ray diffraction () reveals that hydrogen bonding (C–H⋯O) and van der Waals interactions govern packing in acetamide derivatives . Solubility can be modulated by introducing polar groups (e.g., hydroxyl, morpholine) or using co-solvents. ’s sulfonyl-containing analog shows improved aqueous solubility due to enhanced hydrogen-bonding capacity .

Q. How can researchers design stability-indicating assays for this compound under accelerated degradation conditions?

  • Methodological Answer : Subject the compound to stress conditions (40°C/75% RH, UV light, acidic/alkaline hydrolysis) and monitor degradation via UPLC-PDA. ’s method for a related acetamide uses peak purity thresholds (>99.5%) and mass balance calculations to confirm stability . Forced degradation products can be characterized using LC-MS and compared to known impurities.

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